![molecular formula C12H16Cl2F2N6 B2634046 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride CAS No. 2319835-97-5](/img/structure/B2634046.png)
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=CC(N2CCNCC2)=CC=C1F
. This indicates that the compound contains a piperazine ring with a 3,4-difluorophenyl group attached to one of the nitrogen atoms . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 280.28 g/mol. The InChI key, which is a unique identifier for chemical substances, isVRVIKRZIQWEYFB-UHFFFAOYSA-N
.
Scientific Research Applications
Chemical Research
This compound is used in chemical research due to its unique structure and properties . It has a molecular weight of 198.21 and its empirical formula is C10H12F2N2 . Its structure has been confirmed by single-crystal X-ray diffraction .
Redox Research
The compound has been studied for its redox properties. Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly .
Magnetic Properties Research
The compound has been used in research into magnetic properties. EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle . Magnetic susceptibility measurements showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
Structural Research
The compound’s structure has been studied in detail. Two different 1D chains of alternating radicals were identified . The parallel arrangement of bicyclic moieties and phenyl rings favors the formation of 1D regular chains .
Bioreduction Research
The compound has been used in bioreduction research. Sixteen different microorganisms were screened for the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one to (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol .
Enantioselectivity Research
The compound has been used in research into enantioselectivity. Growing as well as resting cells of Candida parapsilosis 104659 exhibited high conversion (>99.0%) and enantioselectivity (98.0%) for the S-enantiomer .
properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N6.2ClH/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19;;/h1-2,7,15H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBZVNGNIKCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride |
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